4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine is a complex organic compound that features a unique combination of a thiopyran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiopyran ring, followed by the introduction of the pyrazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, often under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethyl-tetrahydro-thiopyran-4-yl)-4-phenyl-thiazole
- 4-Phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1,3-thiazole
Uniqueness
4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine is unique due to its specific combination of a thiopyran ring and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
115596-50-4 |
---|---|
Molecular Formula |
C10H18N4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-(2,2-dimethylthian-4-yl)-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H18N4S/c1-10(2)5-6(3-4-15-10)7-8(11)13-14-9(7)12/h6H,3-5H2,1-2H3,(H5,11,12,13,14) |
InChI Key |
XAAHQVGOVZKCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCS1)C2=C(NN=C2N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.